The compound 2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol is a complex organic molecule with significant pharmaceutical implications. It is primarily classified as a pharmaceutical intermediate and has been studied for its potential applications in anti-platelet therapies.
This compound falls under the category of chemical intermediates used in the synthesis of pharmaceuticals. Its structure suggests potential activity as a therapeutic agent due to its complex arrangement of functional groups.
The synthesis of this compound typically involves multi-step organic reactions that include:
The synthesis may employ techniques such as:
The molecular formula for this compound is C16H29N3O12S, indicating a complex structure with multiple functional groups including amines, ethers, and sulfides. The stereochemistry is defined by specific configurations at several chiral centers (notably 3aR, 4S, 6R, 6aS), which are crucial for its biological activity.
The molecular weight is approximately 427 g/mol, and it exhibits several key structural features:
This compound can participate in various chemical reactions:
In laboratory settings, these reactions can be monitored using techniques such as HPLC (high-performance liquid chromatography) to analyze reaction progress and yield .
The mechanism of action for this compound, particularly in anti-platelet therapy, involves:
Studies indicate that similar compounds exhibit effective inhibition of platelet aggregation at micromolar concentrations .
This compound has potential applications in:
Ongoing research aims to explore its efficacy and safety profile in clinical settings, potentially leading to new therapeutic options for patients with thrombotic conditions .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: